molecular formula C15H21NOS B2892572 N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide CAS No. 2305456-16-8

N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide

Cat. No. B2892572
CAS RN: 2305456-16-8
M. Wt: 263.4
InChI Key: CIUFMIKAULHOCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide, commonly known as DBeQ, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases.

Mechanism Of Action

DBeQ works by inhibiting the activity of the proteasome, a complex responsible for protein degradation. By inhibiting the proteasome, DBeQ prevents the degradation of certain proteins, leading to their accumulation and subsequent cell death. DBeQ has also been shown to inhibit the aggregation of misfolded proteins, which is a common feature of neurodegenerative diseases.
Biochemical and Physiological Effects
DBeQ has been shown to have various biochemical and physiological effects, depending on the disease being studied. In cancer research, DBeQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disease research, DBeQ has been shown to reduce the accumulation of misfolded proteins and protect neurons from cell death. In autoimmune disorder research, DBeQ has been shown to reduce inflammation by inhibiting the activation of immune cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using DBeQ in lab experiments is its specificity for the proteasome, which allows for targeted inhibition of protein degradation. Additionally, DBeQ has been shown to have low toxicity in vitro, making it a safe and effective tool for studying various diseases. However, one of the limitations of using DBeQ in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on DBeQ. One potential direction is to explore its potential in treating other diseases, such as viral infections and metabolic disorders. Another potential direction is to develop more potent and specific inhibitors of the proteasome, which could lead to more effective treatments for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms underlying DBeQ's effects on the proteasome and other cellular processes.

Synthesis Methods

DBeQ can be synthesized via a multistep reaction that involves the coupling of 3,4-dimethylthiophenol with 2-bromo-1-(tert-butoxycarbonyl)but-2-ene, followed by deprotection and amidation. The final product can be purified using column chromatography.

Scientific Research Applications

DBeQ has been studied for its potential in treating various diseases, including cancer, neurodegenerative diseases, and autoimmune disorders. In cancer research, DBeQ has been shown to inhibit the growth of cancer cells by targeting the proteasome, a complex responsible for protein degradation. In neurodegenerative disease research, DBeQ has been shown to protect neurons from cell death by inhibiting the aggregation of misfolded proteins. In autoimmune disorder research, DBeQ has been shown to reduce inflammation by inhibiting the activation of immune cells.

properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-5-13(16-15(17)6-2)10-18-14-8-7-11(3)12(4)9-14/h6-9,13H,2,5,10H2,1,3-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIUFMIKAULHOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CSC1=CC(=C(C=C1)C)C)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-Dimethylphenyl)sulfanylbutan-2-yl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.